

"review of 4-Thiazolidinone in medicinal chemistry"

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Compound of Interest

Compound Name: 4-Thiazolidinone

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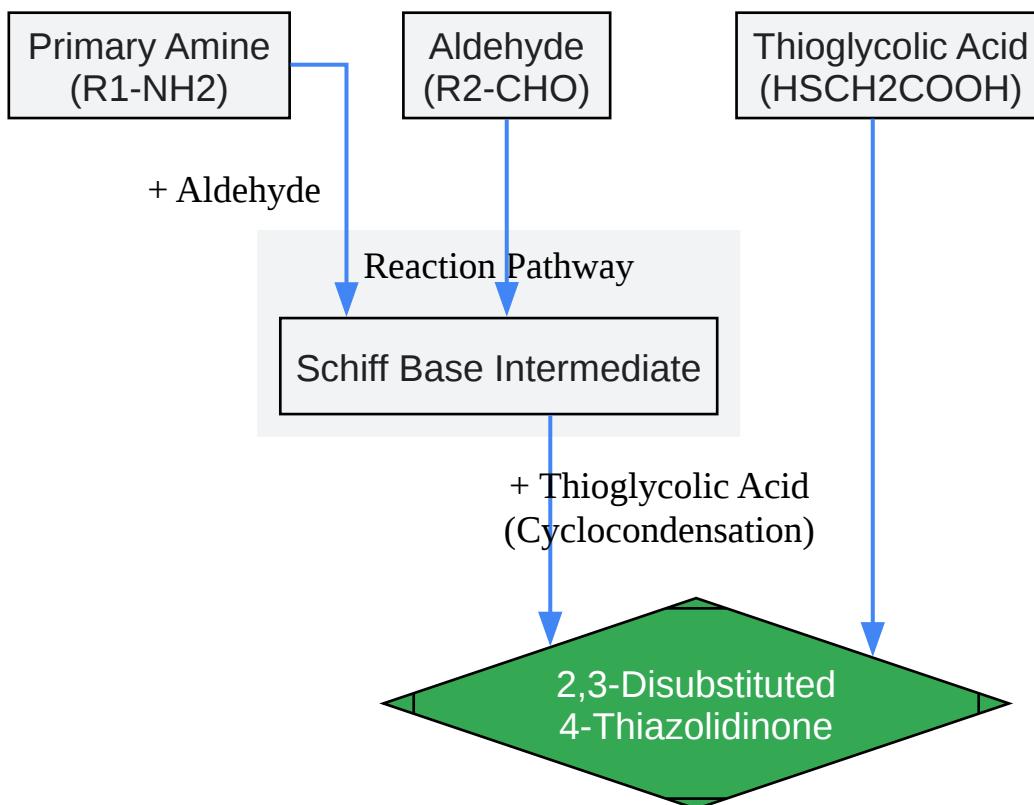
An In-Depth Technical Guide to **4-Thiazolidinone** in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The **4-thiazolidinone** core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This five-membered ring system, containing a sulfur and a nitrogen atom, serves as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, making it a focal point in the quest for new drugs. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of **4-thiazolidinone** derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Synthesis of 4-Thiazolidinone Derivatives

The most prevalent and efficient method for synthesizing the **4-thiazolidinone** core is the one-pot, three-component condensation reaction. This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), and thioglycolic acid. The versatility of this synthesis allows for the introduction of a wide variety of substituents at the C2, N3, and C5 positions of the thiazolidinone ring, enabling the creation of diverse chemical libraries for biological screening.^{[1][2][3]} Variations of this method include the use of microwave irradiation to accelerate the reaction and different catalysts to improve yields.^[4]

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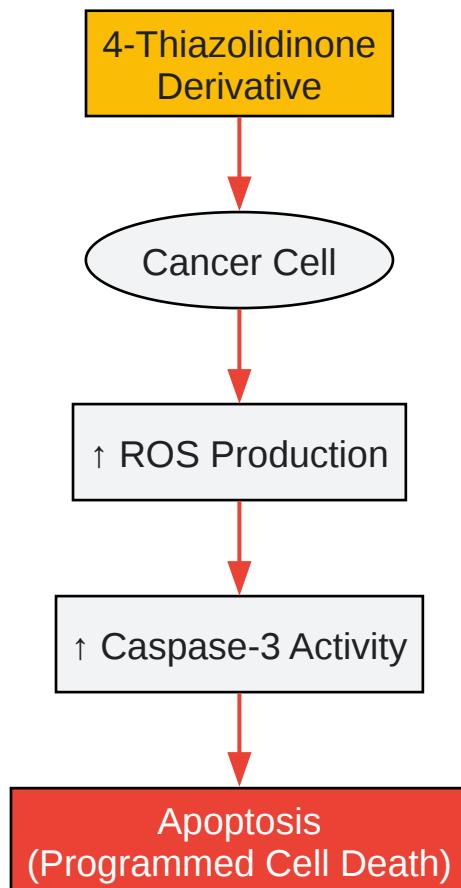
General Synthesis of **4-Thiazolidinone** Derivatives.

Biological Activities and Therapeutic Potential

The structural diversity of **4-thiazolidinone** derivatives has led to their investigation against a wide array of biological targets.

Anticancer Activity

4-Thiazolidinones are a promising class of compounds in oncology research.^{[5][6]} Numerous derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.^{[4][7][8]} The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer progression.^{[5][7]} For instance, certain derivatives act as inhibitors of enzymes like carbonic anhydrase IX, which is implicated in tumor metabolism.



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Simplified pathway of apoptosis induction by **4-thiazolidinones**.

Table 1: Anticancer Activity of Selected **4-Thiazolidinone** Derivatives

Compound	Cancer Cell Line	IC50 (µM)	Reference
Compound 13	-	15.18	[9][10]
Hybrid 56	MCF-7 (Breast)	6.06	[11]
OVCAR-3 (Ovarian)	5.12	[11]	
Derivative 63	MDA-MB-231 (Breast)	8.16	[11]
Derivative 23	A549 (Lung)	0.96	[11]
Compound 4	HT-29 (Colon)	0.073	[4]
A549 (Lung)	0.35	[4]	
MDA-MB-231 (Breast)	3.10	[4]	
Compound 28	HeLa (Cervical)	3.2	[4]
MCF-7 (Breast)	2.1	[4]	
LNCaP (Prostate)	2.9	[4]	
A549 (Lung)	4.6	[4]	
Compound 16f	HepG2 (Liver)	5.1 - 22.08	[12]
HCT116 (Colon)	5.1 - 22.08	[12]	
MCF-7 (Breast)	5.1 - 22.08	[12]	

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[13] **4-Thiazolidinone** derivatives have shown potent activity against a broad spectrum of bacteria and fungi.[13][14][15] A key target for their antibacterial action is the enzyme MurB, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[13][16]

Table 2: Antimicrobial Activity (MIC) of Selected **4-Thiazolidinone** Derivatives

Compound Class/Derivative	Microorganism	MIC Range	Reference
General Synthesized Series	Various Bacteria & Fungi	100–400 μ g/mL	[13][16]
Thiazolidinone-Thiazole Hybrids	P. aeruginosa	26.3 to 378.5 μ M	[17]
Compounds 3a and 3b	MRSA, VRE, K. pneumoniae, E. coli	2.95 to 7.14 μ g/mL	[17]
Compound 5	Gram-positive & Gram-negative bacteria	0.008–0.06 mg/mL	[18]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Several **4-thiazolidinone** derivatives have been identified as potent anti-inflammatory agents.[19][20][21] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade.

Table 3: Anti-inflammatory Activity of Selected **4-Thiazolidinone** Derivatives

Compound	Assay	Activity/Inhibition (%)	Reference
Compound 15	Carrageenan-induced edema	38.6%	[2]
Derivatives 3a, 3b, 3f, 3g, 3j	COX-2 Inhibition	43.32 - 61.75%	[22]
Compound A8	Carrageenan-induced edema	Significant	[20]

Antiviral Activity

The **4-thiazolidinone** scaffold has also been explored for its antiviral potential.[23] Derivatives have been reported to exhibit activity against various viruses, including HIV.[13][16] More recently, this scaffold has been investigated for the development of inhibitors against the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[24]

Experimental Protocols

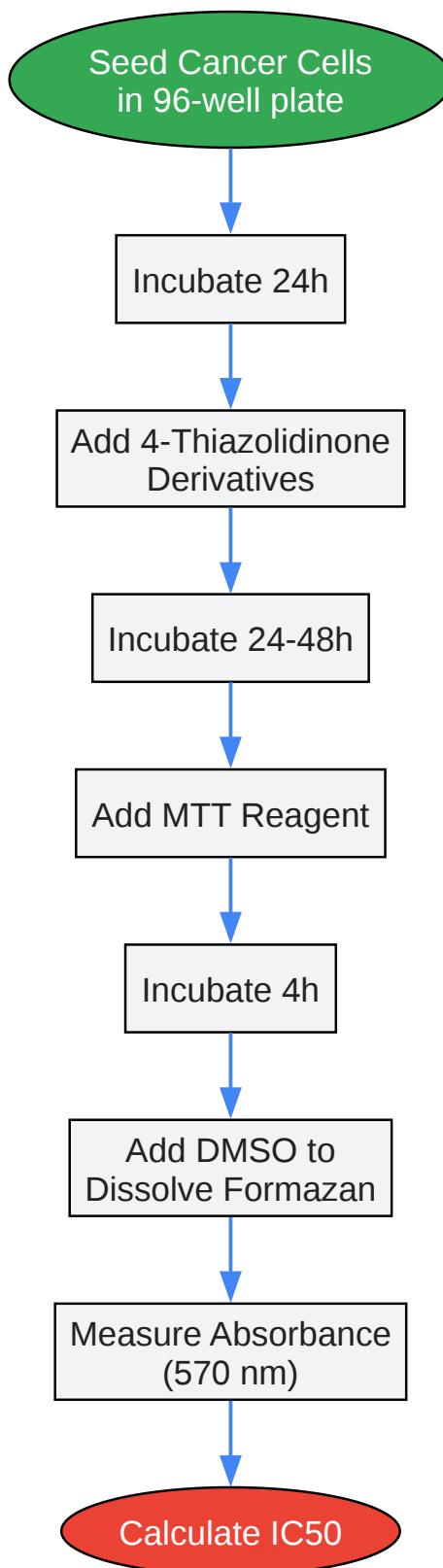
General Synthesis of 2,3-Disubstituted-4-thiazolidinones

- Schiff Base Formation: Equimolar amounts of a primary amine and an appropriate aromatic aldehyde are refluxed in a suitable solvent (e.g., ethanol, THF) for several hours.[3] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the Schiff base intermediate.
- Cyclocondensation: The Schiff base is dissolved in a solvent like 1,4-dioxane or DMF. Thioglycolic acid (1.2 equivalents) is added to the mixture, often with a pinch of a catalyst such as anhydrous ZnCl₂.[3][25]
- Reaction and Work-up: The reaction mixture is refluxed for 8-12 hours. After cooling, the mixture is poured into crushed ice.
- Purification: The resulting solid precipitate is filtered, washed with water, dried, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure **4-thiazolidinone** derivative.
- Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[25]

In Vitro Anticancer Activity (MTT Assay)

- Cell Culture: Human cancer cell lines (e.g., SCC-15) are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[5]
- Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

- Compound Treatment: The cells are treated with increasing concentrations of the test compounds (e.g., 1 nM to 100 μ M) and incubated for a specified period (e.g., 24, 48 hours).
[\[5\]](#)
- MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
- Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.



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Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

- Preparation of Inoculum: Bacterial or fungal strains are grown in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized concentration (e.g., 5×10^5 CFU/mL).[13]
- Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).[13]
- Inoculation: The standardized microbial inoculum is added to each well.
- Controls: Positive (microbes with no compound) and negative (broth only) controls are included.
- Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

- Animal Acclimatization: Wistar albino rats are acclimatized to laboratory conditions for one week before the experiment.
- Grouping and Dosing: Animals are divided into groups: a control group, a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the synthesized compounds). The compounds are administered orally or intraperitoneally.[19][22]
- Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
- Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

- Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Perspectives

The **4-thiazolidinone** scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with diverse and potent biological activities.^{[2][12]} Its synthetic tractability allows for extensive structural modifications, facilitating the optimization of lead compounds. The broad spectrum of activity, from anticancer to antimicrobial and anti-inflammatory, underscores its "privileged" status.^[1]

Future research should focus on elucidating the precise molecular mechanisms of action and identifying specific cellular targets for these derivatives. The development of structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models will be crucial for the rational design of next-generation **4-thiazolidinone**-based drugs with enhanced potency and selectivity.^{[6][9]} Furthermore, comprehensive studies on the pharmacokinetics and metabolic stability of promising candidates are necessary to translate the in vitro success of these compounds into clinically viable therapeutics.^[7]

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